2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide
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Overview
Description
2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its pyridinium core, substituted with vinyl groups and dimethylamino phenyl groups, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 2,4-dimethylpyridine in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, including vinylation and iodination, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(2-(4-dimethylaminophenyl)vinyl)-7-methylchromenylium perchlorate
- 2-(4-(2-(4-dimethylamino)phenyl)vinyl)phenyl-4,6-diphenylpyranylium perchlorate
Uniqueness
2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide is unique due to its specific substitution pattern and the presence of both vinyl and dimethylamino groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
84195-77-7 |
---|---|
Molecular Formula |
C27H32IN3 |
Molecular Weight |
525.5 g/mol |
IUPAC Name |
4-[(E)-2-[2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1-ethylpyridin-1-ium-4-yl]ethenyl]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C27H32N3.HI/c1-6-30-20-19-24(8-7-22-9-14-25(15-10-22)28(2)3)21-27(30)18-13-23-11-16-26(17-12-23)29(4)5;/h7-21H,6H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
XPRYLWBGHVPGNC-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=C(C=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C)/C=C/C3=CC=C(C=C3)N(C)C.[I-] |
Canonical SMILES |
CC[N+]1=C(C=C(C=C1)C=CC2=CC=C(C=C2)N(C)C)C=CC3=CC=C(C=C3)N(C)C.[I-] |
Origin of Product |
United States |
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